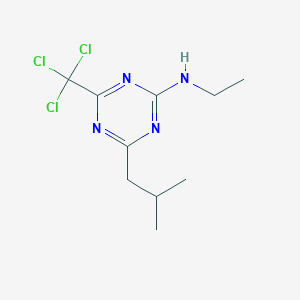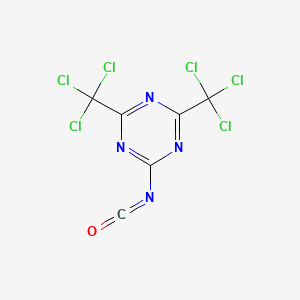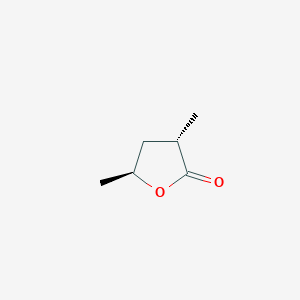
3-amino-8-chloro-5H-phenanthridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-8-chloro-5H-phenanthridin-6-one is a heterocyclic compound that belongs to the phenanthridinone family. This compound is characterized by its tricyclic structure, which includes an amino group at the 3-position and a chlorine atom at the 8-position. Phenanthridinones are known for their biological and pharmaceutical activities, making them significant in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8-chloro-5H-phenanthridin-6-one can be achieved through several methods. One common approach involves the palladium-catalyzed annulation of aryl iodides with amines. This method provides controlled access to a range of functionalized phenanthridinones in good yields (59-88%) under mild conditions . Another method involves the direct carbonylation of o-alkenylanilines and o-phenylaniline derivatives using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using palladium-catalyzed processes. These methods are favored due to their efficiency and ability to produce high yields of the desired product. Additionally, the use of microwave irradiation and free radical initiators like AIBN has been explored to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
3-amino-8-chloro-5H-phenanthridin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolin-2-ones and other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different phenanthridinone derivatives.
Substitution: The amino and chloro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and potassium persulfate (K2S2O8).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like aryl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized phenanthridinones, which can be further utilized in pharmaceutical and industrial applications .
Aplicaciones Científicas De Investigación
3-amino-8-chloro-5H-phenanthridin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a starting material for the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is utilized in the production of materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 3-amino-8-chloro-5H-phenanthridin-6-one involves its interaction with molecular targets and pathways. This compound can inhibit specific enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit DNA topoisomerases, which are essential for DNA replication and transcription .
Comparación Con Compuestos Similares
Similar Compounds
5-phenyl-5H-phenanthridin-6-one: Known for its dual fluorescence and intramolecular charge transfer properties.
Quinolin-2-ones: These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Uniqueness
3-amino-8-chloro-5H-phenanthridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for diverse chemical modifications, enhancing its versatility in various applications .
Propiedades
Número CAS |
26689-64-5 |
|---|---|
Fórmula molecular |
C13H9ClN2O |
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
3-amino-8-chloro-5H-phenanthridin-6-one |
InChI |
InChI=1S/C13H9ClN2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,15H2,(H,16,17) |
Clave InChI |
XBZUMGORNJVOQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N)NC(=O)C3=C2C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)

![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)





![Spiro[benzo[c]fluorene-5,2'-[1,3]dioxolan]-7(6H)-one](/img/structure/B14686417.png)


